molecular formula C13H12F3IN2O2 B1440189 tert-butyl N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]carbamate CAS No. 1190198-36-7

tert-butyl N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]carbamate

Cat. No.: B1440189
CAS No.: 1190198-36-7
M. Wt: 412.15 g/mol
InChI Key: OTPKJIQWGFXCAN-UHFFFAOYSA-N
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Description

tert-butyl N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]carbamate: is a synthetic organic compound with the molecular formula C13H12F3IN2O2 It is characterized by the presence of a tert-butyl carbamate group, a cyano group, an iodine atom, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]carbamate typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the carbamate group through a reaction with tert-butyl isocyanate under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalytic systems and purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted phenyl carbamates can be formed.

    Reduction Products: Amines or other reduced derivatives of the original compound.

    Coupling Products: Biaryl compounds with diverse functional groups.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the cyano and trifluoromethyl groups can enhance its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

  • tert-butyl N-[4-cyano-2-iodophenyl]carbamate
  • tert-butyl N-[4-cyano-5-(trifluoromethyl)phenyl]carbamate
  • tert-butyl N-[4-cyano-2-iodo-3-(trifluoromethyl)phenyl]carbamate

Uniqueness: tert-butyl N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]carbamate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of the cyano, iodine, and trifluoromethyl groups provides a distinct set of chemical properties that can be exploited in various applications .

Biological Activity

tert-butyl N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]carbamate is a synthetic organic compound with notable biological activity due to its unique chemical structure. This compound, characterized by the presence of a tert-butyl carbamate group, a cyano group, an iodine atom, and a trifluoromethyl group, has garnered interest for its potential applications in medicinal chemistry and materials science.

  • Molecular Formula : C₁₃H₁₂F₃IN₂O₂
  • Molecular Weight : 412.15 g/mol
  • Melting Point : 154–155 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The cyano and trifluoromethyl groups enhance its binding affinity and selectivity for specific enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to therapeutic effects.

Biological Activity Overview

The compound's biological activities can be summarized as follows:

Biological ActivityDescription
Antimicrobial Potential efficacy against certain bacterial strains due to its structural components.
Antiparasitic Similar compounds have shown activity against Plasmodium falciparum, suggesting potential for antimalarial applications.
Enzyme Inhibition The presence of the cyano group may allow for inhibition of specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Research has indicated that similar compounds exhibit significant biological activity:

  • Antiplasmodial Activity : A study on related derivatives showed promising antiplasmodial activity against P. falciparum with IC50 values in the low micromolar range. For instance, derivatives with fluorinated groups demonstrated improved selectivity indices compared to non-fluorinated analogs, suggesting that the trifluoromethyl group may enhance activity against malaria parasites .
  • Cytotoxicity Assessments : In vitro studies have assessed the cytotoxic effects of related compounds on various cell lines, indicating that modifications to the phenyl ring can significantly alter toxicity profiles. For example, certain derivatives exhibited low cytotoxicity (IC50 values > 100 µM), making them suitable candidates for further development .
  • Structure-Activity Relationships (SAR) : Investigations into SAR have revealed that the positioning of functional groups like cyano and trifluoromethyl plays a critical role in determining the biological efficacy of these compounds. The combination of these groups has been linked to enhanced pharmacological properties .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesNotable Activity
tert-butyl N-[4-cyano-2-iodophenyl]carbamateIodine at position 2Moderate enzyme inhibition
tert-butyl N-[4-cyano-5-(trifluoromethyl)phenyl]carbamateTrifluoromethyl at position 5Enhanced antimicrobial properties
tert-butyl N-[4-cyano-2-iodo-3-(trifluoromethyl)phenyl]carbamateIodine at position 2, trifluoromethyl at position 3Potentially improved selectivity against specific targets

Properties

IUPAC Name

tert-butyl N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3IN2O2/c1-12(2,3)21-11(20)19-10-5-8(13(14,15)16)7(6-18)4-9(10)17/h4-5H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPKJIQWGFXCAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)C(F)(F)F)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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